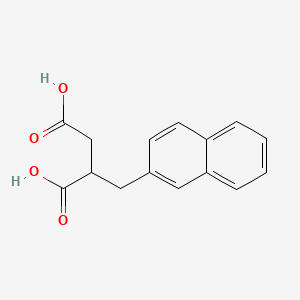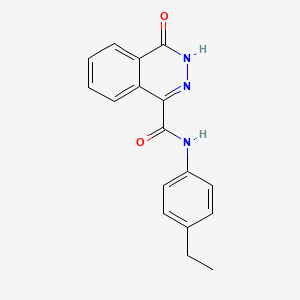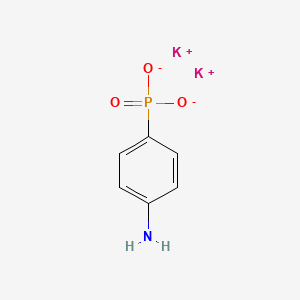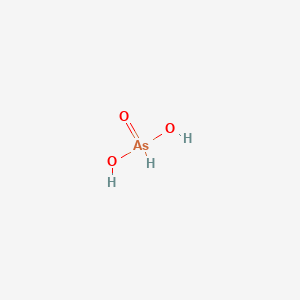
Metabromsalan
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El metabromsalán tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como estándar en análisis cromatográfico.
Biología: El metabromsalán se utiliza en estudios relacionados con la inhibición enzimática y las interacciones de proteínas.
Industria: El metabromsalán se utiliza en la formulación de desinfectantes y conservantes.
Safety and Hazards
Mecanismo De Acción
El mecanismo de acción del metabromsalán implica su interacción con objetivos moleculares específicos. Actúa como un inhibidor de ciertas enzimas, interrumpiendo su función normal. El compuesto se une al sitio activo de la enzima, evitando la unión del sustrato y la actividad catalítica posterior. Esta inhibición puede conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y antifúngicas .
Compuestos similares:
- 3,5-Dibromosalicilanilida
- Tribromsalán
- Niclosamida
- Oxiclozanida
Comparación: El metabromsalán es único debido a su patrón de bromación específico y su capacidad para inhibir una amplia gama de enzimas. En comparación con compuestos similares como el tribromsalán y la niclosamida, el metabromsalán exhibe una reactividad química y una actividad biológica distintas. Su estructura única permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Análisis Bioquímico
Biochemical Properties
Metabromsalan plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, this compound has been shown to inhibit certain enzymes, leading to alterations in metabolic flux and the accumulation of specific metabolites . These interactions are crucial for understanding the compound’s overall biochemical impact.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause changes in cell proliferation, apoptosis, and differentiation . Additionally, it has been observed to affect the expression of genes involved in stress responses and metabolic regulation, highlighting its potential impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, altering their activity and leading to downstream effects on metabolic pathways . This binding can result in the inhibition of enzyme activity, which in turn affects the overall metabolic flux and the production of key metabolites. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects are important for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in noticeable changes in cellular and physiological functions. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and the levels of specific metabolites . For instance, this compound can inhibit enzymes involved in oxidative stress responses, leading to the accumulation of reactive oxygen species and other metabolites. These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the localization and accumulation of this compound, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for determining its bioavailability and efficacy in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El metabromsalán se puede sintetizar mediante la bromación de la salicilanilida. El proceso implica la reacción de la salicilanilida con bromo en presencia de un disolvente adecuado, como el ácido acético. La reacción generalmente ocurre a temperatura ambiente y produce metabromsalán como producto principal .
Métodos de producción industrial: En entornos industriales, el metabromsalán se produce utilizando reactores de bromación a gran escala. El proceso implica la adición controlada de bromo a la salicilanilida en condiciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización u otras técnicas de purificación adecuadas .
Análisis De Reacciones Químicas
Tipos de reacciones: El metabromsalán experimenta varias reacciones químicas, que incluyen:
Oxidación: El metabromsalán se puede oxidar para formar quinonas correspondientes.
Reducción: Se puede reducir para formar las aminas correspondientes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido, las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Productos principales:
Oxidación: Quinonas
Reducción: Aminas
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
- 3,5-Dibromosalicylanilide
- Tribromsalan
- Niclosamide
- Oxyclozanide
Comparison: Metabromsalan is unique due to its specific bromination pattern and its ability to inhibit a wide range of enzymes. Compared to similar compounds like tribromsalan and niclosamide, this compound exhibits distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3,5-dibromo-2-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKQBRWLMDVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042132 | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-72-2 | |
| Record name | Metabromsalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metabromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METABROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metabromsalan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metabromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METABROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main concerns regarding the safety of Metabromsalan?
A2: this compound, along with other halogenated salicylanilides like tribromsalan and dibromsalan, has been shown to cause photocontact dermatitis. [, ] This skin condition arises from exposure to sunlight (specifically ultraviolet radiation) after contact with the compound. [, ] Research suggests that the action spectrum for this reaction falls between 300 and 425 nanometers, indicating that both UVA and UVB radiation can trigger a response in sensitized individuals. []
Q2: What is known about the mechanism behind this compound-induced photocontact dermatitis?
A3: While the exact mechanism is not fully understood, research suggests that this compound, upon exposure to ultraviolet light, can interact with skin proteins, forming antigens. [] These antigens then trigger an immune response, leading to the inflammatory skin reaction characteristic of photocontact dermatitis. []
Q3: Are there any animal models used to study this compound-induced photocontact dermatitis?
A4: Yes, studies have successfully induced contact photosensitivity in Hartley strain albino guinea pigs using both tetrachlorosalicylanilide (TCSA) and tribromsalan, demonstrating similar patterns of cross-reactivity as observed in humans. [] These animal models are valuable tools for further investigating the mechanisms and potential treatments for this condition.
Q4: What is the current regulatory status of this compound?
A5: The FDA has withdrawn approval for several drug products containing this compound due to safety concerns. [] This highlights the importance of continuous monitoring and reassessment of the safety profiles of chemicals, even those with a history of use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Hydroxy-3-(4-morpholinyl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1211824.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)

![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)

![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)



